4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
This compound features a 1,2,3-thiadiazole core substituted with a propyl group at the 4-position and a carboxamide linkage to a [1-(pyridin-2-yl)piperidin-4-yl]methyl moiety. Its structural complexity implies a tailored design for enhanced target affinity or metabolic stability compared to simpler heterocycles .
Properties
IUPAC Name |
4-propyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5OS/c1-2-5-14-16(24-21-20-14)17(23)19-12-13-7-10-22(11-8-13)15-6-3-4-9-18-15/h3-4,6,9,13H,2,5,7-8,10-12H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYULZYTVVGNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiadiazole Core Synthesis via Oxidative Cyclization
The 1,2,3-thiadiazole ring is typically constructed from thiosemicarbazide precursors. A proven method involves:
- Formation of Thiosemicarbazone : Propionaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield propionaldehyde thiosemicarbazone.
- Oxidative Cyclization : Treatment with ammonium iron(III) sulfate dodecahydrate (NH₄Fe(SO₄)₂·12H₂O) in acidic medium induces cyclization to 4-propyl-1,2,3-thiadiazole-5-carboxylic acid.
Reaction Conditions :
Synthesis of [1-(Pyridin-2-yl)Piperidin-4-yl]Methanamine
The piperidine-pyridine fragment is prepared via:
- Buchwald-Hartwig Amination : Piperidin-4-ylmethanol reacts with 2-bromopyridine using a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand in toluene.
- Oxidation to Nitrile : The alcohol is oxidized to piperidine-4-carbonitrile using MnO₂.
- Reduction to Amine : Lithium aluminum hydride (LiAlH₄) reduces the nitrile to [1-(pyridin-2-yl)piperidin-4-yl]methanamine.
Key Data :
Amide Coupling Strategies
The final step couples the thiadiazole-carboxylic acid with the piperidine-pyridine amine:
Method A: Carbodiimide-Mediated Coupling
- Activation : 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid is treated with EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane.
- Amine Addition : [1-(Pyridin-2-yl)piperidin-4-yl]methanamine is added dropwise at 0°C, followed by stirring at room temperature.
Reaction Conditions :
Method B: Mixed Anhydride Protocol
- Anhydride Formation : React the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine.
- Amine Coupling : Add the amine to the anhydride solution in tetrahydrofuran (THF).
Optimization Note : Method B offers superior yields (75–85%) but requires strict moisture control.
Reaction Optimization and Scale-Up Considerations
Solvent and Catalyst Screening
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .
Scientific Research Applications
4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The following compounds, derived from patent literature and chemical databases, highlight structural variations that influence pharmacological profiles:
Table 1: Structural Comparison
| Compound Name | Core Heterocycle | Key Substituents/Modifications | Pharmacological Implications |
|---|---|---|---|
| 4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE (Main) | 1,2,3-Thiadiazole | Propyl, pyridinylpiperidine | Enhanced π-π stacking; potential CNS targeting |
| 2-(8-Chloro-2-methylimidazo[1,2-a]pyridin-6-yl)-7-[1-(2-hydroxyethyl)piperidin-4-yl]... [EP] | Imidazo[1,2-a]pyridine | Chloro, methyl, hydroxyethyl-piperidine | Improved solubility; kinase inhibition potential |
| 2-(5,7-Dimethylfuro[2,3-c]pyridin-2-yl)-7-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one [EP] | Furopyridine | Dimethyl, ethylpiperazine | Increased basicity; antiviral or anticancer applications |
| N-[[2-(2-Methylpropyl)-5-thiazolyl]methyl]-4-(2-propyn-1-yl)-1-piperazinecarboxamide [Chem960] | Thiazole | Methylpropyl, propynyl-piperazine | Metabolic stability; potential antimicrobial use |
Key Observations:
Imidazo[1,2-a]pyridine and furopyridine cores in patent compounds () prioritize planar aromatic systems for intercalation or enzyme active-site binding .
Substituent Effects :
- Propyl vs. Methylpropyl/Chloro : The linear propyl group in the main compound may optimize lipophilicity (logP) for blood-brain barrier penetration, whereas bulkier substituents (e.g., 2-methylpropyl in Chem960’s compound) could hinder diffusion .
- Pyridinylpiperidine vs. Piperazine : The pyridinylpiperidine moiety in the main compound provides rigidity and basicity for receptor binding, while piperazine (e.g., in Chem960’s compound) offers conformational flexibility and improved solubility .
Functional Groups :
- Hydroxyethyl () and oxetan-3-yl groups are likely solubility-enhancing modifications, common in kinase inhibitors to improve aqueous solubility without sacrificing potency .
- Propynyl (Chem960) introduces a reactive alkyne handle, which may engage in click chemistry for targeted drug delivery or act as a metabolic stabilizer .
Pharmacological and Biochemical Insights
- Target Selectivity : The main compound’s pyridinylpiperidine group suggests affinity for neurokinin or serotonin receptors, whereas ethylpiperazine () and propynyl-piperazine () modifications may shift activity toward antimicrobial or anticancer targets.
- Toxicity Considerations : Chloro and methyl groups in patent compounds () could raise hepatotoxicity risks, whereas the main compound’s propyl chain may reduce such liabilities .
Biological Activity
4-PROPYL-N-{[1-(PYRIDIN-2-YL)PIPERIDIN-4-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 337.46 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Studies
- MCF-7 Breast Carcinoma : Thiadiazole derivatives have demonstrated significant growth inhibition against the MCF-7 cell line. The compound's activity was compared to standard chemotherapeutics like doxorubicin, indicating a potential for lower toxicity while maintaining efficacy .
- HepG2 Liver Cancer : In vitro tests revealed that certain thiadiazole derivatives exhibited an EC50 value of approximately 10.28 µg/mL against HepG2 cells, suggesting strong antiproliferative effects .
- Mechanism of Action : The anticancer activity is believed to be linked to the induction of apoptosis through the activation of caspases and inhibition of key signaling pathways such as ERK1/2 .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiadiazole ring enhances the interaction with microbial targets.
Research Findings
- Antibacterial Effects : Studies indicate that compounds with thiadiazole moieties exhibit significant antibacterial activity against various strains, including resistant bacteria. This suggests that they could serve as templates for developing new antibiotics .
- Antifungal Properties : Certain derivatives have shown effectiveness against fungal infections, further expanding the therapeutic applications of thiadiazole-based compounds .
Pharmacological Properties
Beyond anticancer and antimicrobial activities, this compound may exhibit other pharmacological effects:
- Analgesic and Anti-inflammatory : Some studies suggest that similar compounds possess analgesic properties and can reduce inflammation, making them candidates for pain management therapies .
- CNS Activity : Given the presence of piperidine and pyridine groups in its structure, there is potential for neuropharmacological effects, including anxiolytic and antidepressant activities .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
